molecular formula C9H8N2O2 B178552 2-Oxoindoline-5-carboxamide CAS No. 199328-21-7

2-Oxoindoline-5-carboxamide

Cat. No. B178552
Key on ui cas rn: 199328-21-7
M. Wt: 176.17 g/mol
InChI Key: ADPQXFPHNACOHE-UHFFFAOYSA-N
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Patent
US07683067B2

Procedure details

A solution of 2-oxoindoline-5-carbonitrile (2.4 g, 15 mmol) in sulphuric acid (85%, 16 mL) was heated at 80° C. for 6 h and then allowed to reach room temperature over night. The mixture was poured into an ice/water mixture and the pH was adjusted to 5 with an aqueous sodium hydroxide solution (50%). The solid product was collected by filtration, washed with water, and dried in vacuo at 60° C. over night to afford 2.2 g (83% yield): 1H NMR (DMSO-d6, 400 MHz) δ 10.63 (s, 1H), 7.88-7.72 (m, 3H), 7.23-7.11 (br s, 1H), 6.88 (d, J=8 Hz, 1H), 3.56 (s, 2H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]#[N:12])[CH:8]=2)[NH:3]1.[OH-:13].[Na+]>S(=O)(=O)(O)O>[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]([NH2:12])=[O:13])[CH:8]=2)[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C#N
Name
Quantity
16 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach room temperature over night
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. over night
CUSTOM
Type
CUSTOM
Details
to afford 2.2 g (83% yield)

Outcomes

Product
Name
Type
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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